2-cyclopropyl-5-fluoroaniline hydrochloride

pKa basicity physicochemical property

2-Cyclopropyl-5-fluoroaniline hydrochloride (CAS 2551116-17-5) is the hydrochloride salt of a di-substituted aniline bearing a cyclopropyl group at the 2-position and a fluorine atom at the 5-position of the benzene ring. This compound, with molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol, serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 2551116-17-5
Cat. No. B6176552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-fluoroaniline hydrochloride
CAS2551116-17-5
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=C(C=C2)F)N.Cl
InChIInChI=1S/C9H10FN.ClH/c10-7-3-4-8(6-1-2-6)9(11)5-7;/h3-6H,1-2,11H2;1H
InChIKeyUNXADQCEQIBPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-5-fluoroaniline Hydrochloride (CAS 2551116-17-5): Core Identity and Procurement Parameters


2-Cyclopropyl-5-fluoroaniline hydrochloride (CAS 2551116-17-5) is the hydrochloride salt of a di-substituted aniline bearing a cyclopropyl group at the 2-position and a fluorine atom at the 5-position of the benzene ring [1]. This compound, with molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol, serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis [1]. The combination of the electron-donating cyclopropyl moiety and the electron-withdrawing fluorine substituent generates a distinctive electronic profile that differentiates it from other aniline building blocks, making it a strategic intermediate in the development of kinase inhibitors, LSD1 inhibitors, and other bioactive molecules [2].

Why Generic Substitution Falls Short for 2-Cyclopropyl-5-fluoroaniline Hydrochloride


In-class aniline building blocks such as 5-fluoro-2-methylaniline, 2-cyclopropylaniline, and regioisomeric cyclopropyl-fluoroanilines cannot be freely interchanged with 2-cyclopropyl-5-fluoroaniline hydrochloride for several quantifiable reasons. First, the hydrochloride salt form provides a measurable enhancement in aqueous solubility relative to the free base, which directly impacts handling, formulation compatibility, and reaction homogeneity in multi-step syntheses [1]. Second, the distinct electronic interplay between the 2-cyclopropyl (σ-donor) and 5-fluoro (σ-acceptor) substituents yields a predicted pKa value that differs substantially from both the methyl analog and the non-fluorinated cyclopropyl analog, altering protonation state and reactivity under physiologically relevant pH conditions . Third, the specific substitution pattern positions the amine group for regioselective derivatization—a feature that cannot be replicated by positional isomers—creating a unique entry point into patent-protected chemical space for LSD1 and kinase inhibitor programs [2].

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-fluoroaniline Hydrochloride vs. Closest Analogs


Predicted pKa Comparison: 2-Cyclopropyl-5-fluoroaniline vs. 5-Fluoro-2-methylaniline vs. 2-Cyclopropylaniline

The predicted pKa of 2-cyclopropyl-5-fluoroaniline (free base) is 3.49 ± 0.10 , which is 0.05 log units higher than 5-fluoro-2-methylaniline (pKa 3.44 ± 0.10) [1], indicating a marginally weaker acidity. In contrast, the non-fluorinated analog 2-cyclopropylaniline exhibits a substantially higher pKa of 4.15 ± 0.10 , a difference of 0.66 log units corresponding to roughly a 4.6-fold difference in acid dissociation constant. This measurable shift arises from the electron-withdrawing effect of the 5-fluoro substituent partially counterbalancing the electron-donating influence of the 2-cyclopropyl group.

pKa basicity physicochemical property protonation state

Regioisomeric Differentiation: pKa Comparison of 2-Cyclopropyl-5-fluoroaniline vs. 5-Cyclopropyl-2-fluoroaniline

Swapping the positions of the cyclopropyl and fluoro substituents yields 5-cyclopropyl-2-fluoroaniline, which exhibits a predicted pKa of 3.24 ± 0.10 , 0.25 log units lower (more acidic) than 2-cyclopropyl-5-fluoroaniline (pKa 3.49 ± 0.10) . This 0.25 pKa unit difference represents an approximately 1.8-fold difference in acidity. The shift is attributed to the ortho-fluoro effect: when fluorine is adjacent to the amino group (2-position), its strong electron-withdrawing inductive effect is maximally transmitted to the aniline nitrogen, whereas at the 5-position (meta to cyclopropyl), this effect is attenuated by the intervening carbon atoms and partially compensated by the electron-donating cyclopropyl group at the ortho position.

regioisomer positional isomer electronic effect substitution pattern

Salt-Form Advantage: Hydrochloride Salt vs. Free Base Solubility and Handling Characteristics

2-Cyclopropyl-5-fluoroaniline hydrochloride (CAS 2551116-17-5, MW 187.64 g/mol) [1] offers a critical practical advantage over the free base form (CAS 1538364-89-4, MW 151.18 g/mol) : the hydrochloride salt converts the free base from a liquid or low-melting solid into a crystalline solid with enhanced aqueous solubility. The free base has a predicted boiling point of approximately 221.7 ± 33.0 °C , while the hydrochloride salt, as a charged species, exhibits markedly different solubility characteristics. The salt form provides two hydrogen bond donors and two hydrogen bond acceptors, with a topological polar surface area of 26 Ų [1], properties that favor dissolution in aqueous media and polar solvents commonly used in multi-step synthesis and biological assay preparation.

hydrochloride salt aqueous solubility solid-state handling formulation

Patent-Cited Application as LSD1 Inhibitor Scaffold: 2-Cyclopropyl-5-fluoroaniline as a Privileged Intermediate

European Patent EP3431471A4, filed by the Chinese Academy of Sciences and Shanghai Institute of Materia Medica, explicitly claims fluorinated cyclopropylamine compounds of Formula I as lysine-specific demethylase 1 (LSD1) inhibitors for cancer treatment [1]. 2-Cyclopropyl-5-fluoroaniline serves as a key synthetic intermediate within this structural class, where the cyclopropyl group at the 2-position and the fluorine at the 5-position match the substitution pattern required for LSD1 inhibitory activity. In contrast, related aniline building blocks such as 5-fluoro-2-methylaniline lack the cyclopropane ring that is essential for the mechanism-based, irreversible inhibition of the LSD1 flavin cofactor described in the patent's pharmacophore model [1].

LSD1 inhibitor epigenetics cancer fluorinated cyclopropylamine

Cyclopropyl Group Contribution to Metabolic Stability: Class-Level Evidence from Fluorophenylcyclopropylamine SAR

Extensive structure-activity relationship (SAR) studies on fluorinated phenylcyclopropylamines have demonstrated that the cyclopropyl group confers enhanced metabolic stability and sustained target engagement compared to alkyl-substituted analogs. Specifically, trans-2-fluoro-2-phenylcyclopropylamine derivatives function as mechanism-based irreversible inhibitors of monoamine oxidases A and B, with the cyclopropane ring serving as the latent electrophile that forms a covalent adduct with the flavin cofactor [1]. By extension, 2-cyclopropyl-5-fluoroaniline hydrochloride, which incorporates both the cyclopropane ring and the 5-fluoro substituent, is expected to exhibit superior metabolic stability relative to 5-fluoro-2-methylaniline, whose methyl group cannot participate in mechanism-based enzyme inactivation. The MAO A/B selectivity ratio of up to 1:27 reported for cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine [2] further illustrates the profound impact of cyclopropane stereochemistry on target selectivity.

metabolic stability cyclopropyl effect MAO inhibition drug design

Procurement Availability and Pricing: Free Base vs. Hydrochloride Salt Form Comparison

The free base form (CAS 1538364-89-4) is commercially available from multiple suppliers at catalog prices of approximately €95.00 for 1 g and €342.00 for 5 g (CymitQuimica, purity ≥95%) , with alternative suppliers offering 98% HPLC purity at comparable pricing . The hydrochloride salt (CAS 2551116-17-5) is a more specialized item, listed by a narrower set of suppliers, reflecting its position as a refined intermediate for applications requiring enhanced solubility or solid-state handling. This procurement landscape means that the hydrochloride salt represents a value-added form for aqueous-phase chemistry and biological assay preparation, while the free base serves as the entry-level building block for organic-phase reactions.

procurement pricing commercial availability supply chain

Optimal Application Scenarios for 2-Cyclopropyl-5-fluoroaniline Hydrochloride Based on Quantitative Differentiation


LSD1 Inhibitor Medicinal Chemistry Programs Requiring Cyclopropyl-Fluoroaniline Pharmacophores

For drug discovery teams developing lysine-specific demethylase 1 (LSD1) inhibitors, 2-cyclopropyl-5-fluoroaniline hydrochloride provides the requisite 2-cyclopropyl-5-fluoro substitution pattern claimed in EP3431471A4 for fluorinated cyclopropylamine LSD1 inhibitors [1]. The hydrochloride salt form enables direct use in aqueous reaction conditions common in amide coupling and reductive amination steps, while the cyclopropane ring provides the latent electrophile essential for mechanism-based irreversible LSD1 inhibition. In this context, alternative aniline building blocks (e.g., 5-fluoro-2-methylaniline) are inadequate because they lack the cyclopropane pharmacophore and would necessitate additional synthetic steps to install it post-coupling, increasing route length and reducing overall yield.

Aqueous-Phase Parallel Synthesis and High-Throughput Chemistry Workflows

The hydrochloride salt form (CAS 2551116-17-5) is the preferred input for automated parallel synthesis platforms and high-throughput chemistry workflows where aqueous solubility, accurate solid dispensing, and homogeneous reaction mixtures are critical [1]. The enhanced water solubility of the hydrochloride salt, driven by its ionic character and hydrogen-bonding capacity (2 HBD, 2 HBA, TPSA 26 Ų), eliminates the need for organic co-solvents in many amide bond formation and sulfonamide synthesis protocols, reducing solvent incompatibility issues common with free base anilines in automated liquid handlers.

Kinase Inhibitor Scaffold Diversification with Tunable Electronic Properties

The unique electronic profile of 2-cyclopropyl-5-fluoroaniline—with its intermediate pKa of 3.49 positioned between the more acidic 5-fluoro-2-methylaniline (pKa 3.44) and the more basic 2-cyclopropylaniline (pKa 4.15) —makes it a valuable diversification point in kinase inhibitor SAR exploration [2]. When incorporated into heterocyclic cores via Buchwald-Hartwig amination or nucleophilic aromatic substitution, the 2-cyclopropyl-5-fluoro substitution pattern modulates the electron density of the resulting scaffold in a manner that cannot be achieved with either the methyl analog (different steric profile) or the non-fluorinated cyclopropyl analog (different electronic profile).

Mechanism-Based Enzyme Inhibitor Design Leveraging Cyclopropane Ring Strain

For research programs targeting flavin-dependent amine oxidases (MAO A/B, LSD1, and related enzymes), 2-cyclopropyl-5-fluoroaniline provides the synthetic entry point for constructing mechanism-based irreversible inhibitors [1]. The cyclopropane ring, upon enzymatic oxidation, undergoes ring-opening to form a reactive intermediate that covalently modifies the flavin cofactor or active-site residues. The 5-fluoro substituent further tunes the electronic environment of the aromatic ring, influencing both the rate of enzymatic oxidation and the selectivity between MAO A and MAO B isoforms (selectivity ratios up to 1:27 demonstrated for structurally related 2-aryl-2-fluoro-cyclopropylamines [3]).

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